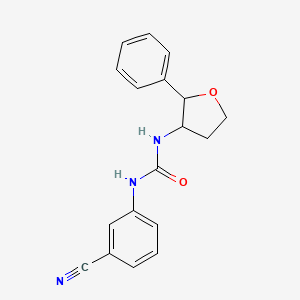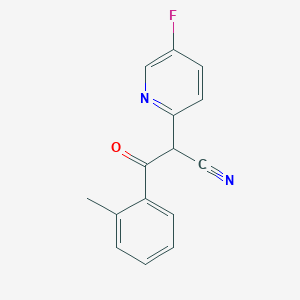![molecular formula C16H13F3N2O2 B7585296 N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7585296.png)
N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TAK-659 is a selective inhibitor of the tyrosine kinase enzyme, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and survival.
作用机制
TAK-659 selectively inhibits the tyrosine kinase enzyme, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and survival. The inhibition of tyrosine kinase by TAK-659 leads to the suppression of various signaling pathways, including the B-cell receptor signaling pathway and the Toll-like receptor signaling pathway. This leads to the inhibition of B-cell proliferation and survival, which is the basis for the potential therapeutic applications of TAK-659 in various diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a significant impact on the regulation of various cellular processes, including cell growth, differentiation, and survival. The inhibition of tyrosine kinase by TAK-659 leads to the suppression of various signaling pathways, including the B-cell receptor signaling pathway and the Toll-like receptor signaling pathway. This leads to the inhibition of B-cell proliferation and survival, which is the basis for the potential therapeutic applications of TAK-659 in various diseases.
实验室实验的优点和局限性
One of the major advantages of TAK-659 is its selectivity for tyrosine kinase, which makes it a potentially effective therapeutic agent for the treatment of various diseases. In addition, TAK-659 has been shown to have good pharmacokinetic properties, which makes it suitable for oral administration. However, there are also some limitations associated with the use of TAK-659 in lab experiments, including its potential toxicity and the need for further optimization of the dosage and delivery methods.
未来方向
There are several future directions related to TAK-659 that are currently being explored. One of the major areas of research is the optimization of the dosage and delivery methods for TAK-659, which will help to improve its therapeutic efficacy and reduce its potential toxicity. In addition, there is ongoing research to explore the potential therapeutic applications of TAK-659 in other diseases, including autoimmune diseases and inflammatory disorders. Finally, there is also ongoing research to explore the potential combination therapies involving TAK-659 and other therapeutic agents to improve its efficacy and reduce its potential toxicity.
合成方法
The synthesis of TAK-659 involves a multistep process that includes the reaction of 2-pyridinecarboxylic acid with 2-bromo-5-(trifluoromethyl)phenol to form the corresponding ester. The ester is then reacted with cyclopropanecarboxylic acid to form the final product, TAK-659. The synthesis of TAK-659 has been optimized to increase the yield and purity of the compound, and several analytical techniques have been used to confirm the identity and purity of the final product.
科学研究应用
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. The selective inhibition of tyrosine kinase by TAK-659 has been shown to have a significant impact on the regulation of various cellular processes, including cell growth, differentiation, and survival. TAK-659 has been shown to be effective in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. In addition, TAK-659 has also shown promising results in preclinical studies for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2/c17-16(18,19)10-3-4-14(22)13(6-10)21-15(23)12-7-11(12)9-2-1-5-20-8-9/h1-6,8,11-12,22H,7H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSXCYYIRZGKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[(1-Methylpyrrol-3-yl)methyl]-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea](/img/structure/B7585255.png)


![N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide](/img/structure/B7585275.png)
![13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7585286.png)
![2-chloro-4-fluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585289.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7585303.png)
